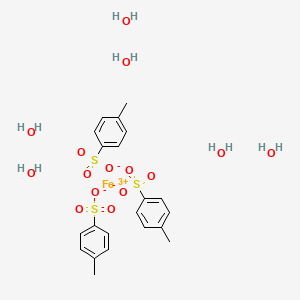![molecular formula C15H11N3O3S B2778909 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide CAS No. 851988-52-8](/img/structure/B2778909.png)
N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide” is a chemical compound. It is related to the [1,3]-dioxolo[4,5-f][1,3]benzothiazol-6-amine family . The compound is associated with fluorescence properties .
Synthesis Analysis
The synthesis of related compounds often starts with commercially available reactants . The core unit can be prepared in a simple manner. Then, the phenyl ring can be derivatized through lithiation, and their photophysical properties can be adjusted as needed .Aplicaciones Científicas De Investigación
Antioxidant and Anticonvulsant Activities
Research has shown that benzothiazole and benzoxazole derivatives possess significant antioxidant and anticonvulsant activities. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for their antioxidant properties. Many of these compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for developing new biologically active compounds (Ahmad et al., 2012). Furthermore, Liu et al. (2014) synthesized a series of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones and found that some derivatives showed high anticonvulsant activity with low neurotoxicity, indicating the importance of the benzothiazole scaffold in the design of new anticonvulsant agents (Liu et al., 2014).
Anti-inflammatory and Analgesic Agents
Benzoxazolone and benzothiazolone derivatives have been utilized as templates to develop anti-inflammatory and analgesic agents. Abdelazeem et al. (2015) designed bivalent ligands based on these heterocycles and found that several compounds exhibited significant in vitro anti-inflammatory activity and in vivo anti-inflammatory and antinociceptive effects, comparable to those of indomethacin and ketorolac. These findings underscore the therapeutic potential of benzoxazolone and benzothiazolone scaffolds in the development of new anti-inflammatory and analgesic drugs (Abdelazeem et al., 2015).
Anticancer and Antimicrobial Activities
Compounds based on benzothiazole, benzoxazole, and related heterocycles have been explored for their anticancer and antimicrobial properties. Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, demonstrating moderate anti-proliferation potential and high antioxidant activity, suggesting their use as anticancer and antioxidant agents (Bekircan et al., 2005). Additionally, Yalcin et al. (1992) synthesized a series of substituted benzoxazoles, oxazolo(4,5-b)pyridines, benzothiazoles, and benzimidazoles, which exhibited significant antimicrobial activities against various pathogens, highlighting their potential as antimicrobial agents (Yalcin et al., 1992).
Anti-arthritic Activity
The anti-arthritic potential of benzothiazine and pyrazole derivatives has also been investigated. Shabbir et al. (2014) studied the anti-arthritic effect of a 2,4-dihydroxyphenyl derivative in a rat model and found significant immunomodulatory and anti-inflammatory effects, suggesting the compound's efficacy in treating arthritis (Shabbir et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)benzohydrazide, also known as SMR000237462 or HMS2251G22, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with the GABA A receptor, leading to changes in the receptor’s function
Biochemical Pathways
The compound’s interaction with the GABA A receptor affects the GABAergic neurotransmission pathway . This pathway is involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of certain aspects of cognition, mood, and sleep.
Pharmacokinetics
Its effectiveness in preclinical seizure models suggests that it has sufficient bioavailability
Result of Action
The compound’s interaction with the GABA A receptor leads to changes in neuronal excitability . This can result in a variety of molecular and cellular effects, including potential anticonvulsant activity .
Propiedades
IUPAC Name |
N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(9-4-2-1-3-5-9)17-18-15-16-10-6-11-12(21-8-20-11)7-13(10)22-15/h1-7H,8H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDIAYXLYNORGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)
![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)
![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)
![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)

![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)



![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)